molecular formula C10H14N2O2 B1359224 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione CAS No. 1007519-59-6

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione

Cat. No. B1359224
CAS RN: 1007519-59-6
M. Wt: 194.23 g/mol
InChI Key: GTXSPANQKVWLQC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized via the reaction of an aryl-substituted pyrazole with a metal compound, followed by the reaction of the postulated intermediate with a pyrazole-containing 1,3-diketonate ligand .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry

Heterocycles based on the pyrazole moiety, similar to this compound, have been utilized in developing medicinal scaffolds demonstrating activities against diseases like HIV, tuberculosis, and cancer .

Antifungal Applications

Compounds with a structure related to 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione have been used as antifungal agents in agriculture .

Antimicrobial Potential

Imidazole-containing compounds, which share a similar core structure with the compound , have shown potent antimicrobial activity .

Molecular Simulation Studies

These compounds have been used in molecular simulation studies to justify their potent in vitro activities against various pathogens .

properties

IUPAC Name

2-methyl-1-(1-methylpyrazol-4-yl)pentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-9(13)7(2)10(14)8-5-11-12(3)6-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXSPANQKVWLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione

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